N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9N3OS |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
N-(ethoxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3OS/c1-2-9-3-6-5-8-7-4-10-5/h4H,2-3H2,1H3,(H,6,8) |
InChI Key |
PBZQJTUHJHITIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCNC1=NN=CS1 |
Origin of Product |
United States |
Significance of the 1,3,4 Thiadiazole Scaffold in Heterocyclic Chemistry
The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. This scaffold is of considerable interest in heterocyclic chemistry due to its versatile biological activities and its role as a key structural motif in medicinal chemistry. nih.govmdpi.com The arrangement of the heteroatoms in the 1,3,4-thiadiazole ring imparts unique physicochemical properties, including the ability to participate in various chemical reactions for the synthesis of more complex molecules. rsc.org
The stability of the 1,3,4-thiadiazole ring, coupled with its capacity for substitution at various positions, makes it a valuable building block in the design of novel compounds with a wide array of potential applications. mdpi.com Researchers have explored its use in the development of compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. rsc.org The structural rigidity and planar nature of the thiadiazole ring also contribute to its ability to interact with biological targets.
Overview of 2 Amino 1,3,4 Thiadiazole Derivatives in Academic Research
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are a widely studied subclass of thiadiazoles in academic research. The presence of an amino group at the 2-position provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds. nih.gov This has made them a focal point in the quest for new therapeutic agents.
Academic investigations have revealed that these derivatives exhibit a broad spectrum of biological activities. For instance, various studies have reported their potential as antimicrobial agents, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, research into their anticancer potential has demonstrated that certain 2-amino-1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines. nih.gov The antiviral and anti-inflammatory properties of these compounds have also been subjects of scientific inquiry. nih.gov
The synthesis of 2-amino-1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides with various reagents. rsc.org Researchers continue to explore novel and efficient synthetic routes to access these valuable compounds.
Below is a data table summarizing some of the research findings on 2-amino-1,3,4-thiadiazole derivatives:
| Research Area | Findings |
| Antimicrobial Activity | Derivatives have shown efficacy against various bacterial and fungal strains. nih.gov |
| Anticancer Activity | Certain compounds have exhibited cytotoxic effects on different cancer cell lines. nih.gov |
| Antiviral Activity | Some derivatives have been investigated for their potential to inhibit viral replication. nih.gov |
| Anti-inflammatory Activity | Research has indicated the potential for some derivatives to reduce inflammation. |
| Synthesis | Common synthetic routes include the cyclization of thiosemicarbazides. rsc.org |
Chemical Structure and Classification of N Ethoxymethyl 1,3,4 Thiadiazol 2 Amine Within 1,3,4 Thiadiazoles
General Synthetic Routes to 2-Amino-1,3,4-thiadiazoles
The 2-amino-1,3,4-thiadiazole moiety is a crucial scaffold in medicinal chemistry, and numerous synthetic strategies have been established for its preparation. mdpi.comnih.gov These methods often begin with thiosemicarbazide (B42300) or its derivatives, which undergo cyclization reactions to form the five-membered heterocyclic ring.
Cyclization Reactions of Thiosemicarbazide Derivatives
A predominant and versatile method for synthesizing the 2-amino-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide or its acylated derivatives. ptfarm.plnih.gov This process typically starts with the reaction of thiosemicarbazide with a carboxylic acid, acyl chloride, or a related acylating agent to form an N-acylthiosemicarbazide intermediate. This intermediate is then subjected to dehydrative cyclization to yield the final thiadiazole ring. nih.gov
The choice of cyclizing agent can influence the reaction's efficiency and regioselectivity. Reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (B128534) have been effectively used to promote the cyclization of thiosemicarbazide intermediates. organic-chemistry.org Similarly, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) can also facilitate this transformation. organic-chemistry.org The general mechanism involves the activation of the carbonyl group of the acylthiosemicarbazide, followed by an intramolecular nucleophilic attack by the sulfur atom and subsequent dehydration.
Dehydrocyclization Approaches
Dehydrocyclization, particularly through oxidative C-S bond formation, represents another efficient strategy for the synthesis of 2-amino-1,3,4-thiadiazoles. This approach often involves a two-step, one-pot sequence where thiosemicarbazide is first condensed with an aldehyde to form a thiosemicarbazone intermediate. acs.org
This intermediate is then subjected to an oxidative cyclization. Molecular iodine (I₂) in the presence of a base like potassium carbonate has been proven effective for this transformation. organic-chemistry.orgacs.org This transition-metal-free method is compatible with a range of aromatic, aliphatic, and cinnamic aldehydes, providing a versatile route to diverse 2-amino-5-substituted-1,3,4-thiadiazole derivatives. acs.org
One-Pot Synthetic Procedures Utilizing Polyphosphate Esters
To create more cost-efficient and safer synthetic routes, one-pot procedures have been developed that avoid the use of harsh or toxic reagents. mdpi.comnih.gov One such method employs polyphosphate ester (PPE) as a mild and effective reagent for the reaction between a carboxylic acid and thiosemicarbazide. mdpi.comencyclopedia.pubnih.gov
In this one-pot approach, PPE facilitates both the initial acylation of thiosemicarbazide by the carboxylic acid and the subsequent cyclodehydration to form the 2-amino-1,3,4-thiadiazole ring. mdpi.comresearchgate.netresearchgate.net This method proceeds under relatively mild conditions, typically at temperatures not exceeding 85°C, and circumvents the need for toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comnih.gov The reaction is generally refluxed for several hours in a solvent like chloroform (B151607) to ensure completion. nih.gov
| Carboxylic Acid Reactant | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4 | PPE, Chloroform, Reflux, 10h |
| 3-Phenylpropanoic acid | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | 60.1 | PPE, Chloroform, Reflux, 10h |
| 4-Nitrobenzoic acid | 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | 54.5 | PPE, Chloroform, Reflux, 10h |
| Adipic acid | 5,5'-(Butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) | 45.3 | PPE, Chloroform, Reflux, 10h |
| Isonicotinic acid | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 68.2 | PPE, Chloroform, Reflux, 10h |
Acid-Catalyzed Cyclization Reactions
Traditional and widely used methods for the synthesis of 2-amino-1,3,4-thiadiazoles rely on strong acids to catalyze the cyclodehydration of acylthiosemicarbazide intermediates. ptfarm.pl Concentrated sulfuric acid (H₂SO₄) is a common reagent for this purpose, facilitating the condensation of thiosemicarbazide with various aromatic or aliphatic carboxylic acids. nih.govjocpr.com
Other strong dehydrating agents and acids, such as polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃), are also frequently employed. nih.govresearchgate.netresearchgate.net For instance, reacting a suitable carboxylic acid with thiosemicarbazide in the presence of POCl₃ provides a direct, one-step route to the desired 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.net While effective, these methods often require stringent control of reaction conditions and careful handling due to the corrosive nature of the reagents.
Synthetic Strategies for N-Alkoxymethyl-1,3,4-thiadiazol-2-amines
Once the 2-amino-1,3,4-thiadiazole core is synthesized, the final step is the introduction of the desired N-substituent. The exocyclic amino group at the 2-position is nucleophilic and can be readily functionalized through reactions with various electrophiles. nih.govresearchgate.net
Introduction of the Ethoxymethyl Moiety onto the Amine Nitrogen
The synthesis of the target compound, this compound, is achieved by installing an ethoxymethyl group onto the nitrogen atom of the 2-amino group. This transformation is typically accomplished via a nucleophilic substitution reaction.
The strategy involves treating the parent 2-amino-1,3,4-thiadiazole with an appropriate electrophilic reagent such as chloromethyl ethyl ether (CH₃CH₂OCH₂Cl). The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the amine and enhance its nucleophilicity. An aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is commonly used to facilitate the reaction. This approach is analogous to other N-alkylation or N-acylation reactions reported for this class of compounds, which use alkyl halides or acid chlorides to functionalize the amino group. researchgate.netmjcce.org.mkresearchgate.net
Comparison with Other N-Substituted and 5-Substituted Analogs
The synthesis of this compound involves strategic approaches that can be understood by comparing them with the synthesis of other substituted 1,3,4-thiadiazole analogs. The substitution can occur at the exocyclic amine (N-substitution) or on the thiadiazole ring itself (typically at the 5-position).
5-Substituted Analogs: The most prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives. nih.gov A common route is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphate ester (PPE). nih.govrasayanjournal.co.inmdpi.com This acid-catalyzed oxidative cyclization directly installs the desired substituent at the 5-position of the thiadiazole ring. growingscience.comresearchgate.net For instance, reacting an appropriate carboxylic acid with thiosemicarbazide yields the corresponding 5-substituted-1,3,4-thiadiazol-2-amine. researchgate.net
N-Substituted Analogs: The synthesis of N-substituted analogs, such as the target compound this compound, typically begins with the parent 2-amino-1,3,4-thiadiazole. The N-substituent is introduced by reacting the exocyclic amino group with a suitable electrophile. For the synthesis of this compound, 2-amino-1,3,4-thiadiazole would likely be reacted with an ethoxymethylating agent, such as chloromethyl ethyl ether, often in the presence of a base to neutralize the acid byproduct.
This two-step approach (synthesis of the core ring followed by functionalization) is common for N-substituted derivatives and offers a key distinction from the direct cyclization methods used for many 5-substituted analogs. While one-pot syntheses for some N-substituted derivatives have been developed, the sequential method provides greater control and versatility for introducing a wide variety of substituents onto the exocyclic amine. nih.govresearchgate.netencyclopedia.pubresearchgate.net
Structural Characterization Techniques for Synthetic Products
The confirmation of the structure of this compound and its analogs relies on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of 1,3,4-thiadiazole derivatives. researchgate.netencyclopedia.pubresearchgate.net
¹H-NMR: In the proton NMR spectrum of this compound, characteristic signals would be expected. The ethoxy group would produce a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The methylene bridge connecting to the nitrogen (-N-CH₂-O-) would appear as a distinct singlet or a multiplet depending on its coupling environment. The amine proton (NH) would typically appear as a broad singlet, and the proton on the thiadiazole ring (C5-H) would also be a singlet. mdpi.com
¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would correspond to the methyl and methylene carbons of the ethoxymethyl group, the carbon atom of the thiadiazole ring at the 2-position (C2), which is bonded to the amino group, and the carbon at the 5-position (C5). growingscience.commdpi.comresearchgate.net The chemical shifts of the ring carbons are particularly informative, with the C2 carbon typically appearing at a lower field (higher ppm) than the C5 carbon. dergipark.org.tr
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted 1,3,4-Thiadiazoles
| Functional Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.2 - 8.3 | 112 - 147 |
| Amine (N-H) | 7.3 - 10.3 (often broad) | N/A |
| Alkyl CH₃ | 2.2 - 2.6 | 14 - 22 |
| Thiadiazole C=N | N/A | 148 - 169 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. researchgate.netencyclopedia.pub For this compound, the IR spectrum would be expected to show key absorption bands. rasayanjournal.co.inresearchgate.net
Table 2: Typical IR Absorption Frequencies for 1,3,4-Thiadiazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H (Amine) | Stretching | 3100 - 3400 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N (Thiadiazole Ring) | Stretching | 1590 - 1640 |
| C-S-C (Thiadiazole Ring) | Stretching | 810 - 860 |
The presence of a sharp band around 3100-3400 cm⁻¹ would indicate the N-H stretching of the secondary amine. Aliphatic C-H stretching vibrations from the ethoxymethyl group would appear between 2850 and 3000 cm⁻¹. The characteristic C=N stretching of the thiadiazole ring is typically observed in the 1590–1640 cm⁻¹ region, while the C-S-C linkage within the ring often shows a weaker absorption in the 810-860 cm⁻¹ range. growingscience.com
Mass Spectrometry (MS/LC-MS)
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of the synthesized compound. growingscience.comresearchgate.net For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in LC-MS) corresponding to its exact molecular mass. rasayanjournal.co.inencyclopedia.pubnist.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the ethoxymethyl group to the amino nitrogen.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. researchgate.net The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure of this compound. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical and molecular formula. rasayanjournal.co.inencyclopedia.pub
Single Crystal X-ray Diffraction for Solid-State Structure
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed view of the electronic structure and energy of molecules. These methods are crucial for understanding the fundamental properties of 1,3,4-thiadiazole derivatives.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic structures of 1,3,4-thiadiazole derivatives due to its balance of accuracy and computational efficiency. acs.orgscielo.br DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the ground-state geometry of these molecules. researchgate.netnih.gov
Studies on related 2-amino-1,3,4-thiadiazole compounds reveal that the thiadiazole ring is essentially planar, a characteristic confirmed by calculated dihedral angles close to 0°. acs.orgnih.gov The bond lengths and angles determined through DFT calculations are generally in good agreement with experimental data from X-ray crystallography. acs.org For instance, the C5–N6 bond, which connects the amino group to the thiadiazole ring, exhibits partial double bond character, with a calculated length shorter than a typical C-N single bond. nih.gov
Table 1: Representative Calculated Geometrical Parameters for a 2-Amino-1,3,4-thiadiazole Derivative using DFT. Data sourced from studies on analogous structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.358 | N2-N1-C2 | 112.5 |
| N1-C2 | 1.315 | N1-C2-S3 | 115.0 |
| C2-S3 | 1.765 | C2-S3-C5 | 89.0 |
| S3-C5 | 1.730 | S3-C5-N2 | 114.5 |
| C5-N2 | 1.320 | C5-N2-N1 | 109.0 |
| C2-N(amino) | 1.363 | S3-C2-N(amino) | 122.0 |
Beyond molecular geometry, DFT is used to analyze the electronic properties by calculating the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. scielo.br For many 1,3,4-thiadiazole derivatives, the HOMO orbitals are distributed over the aromatic skeleton, while the location of the LUMO can vary depending on the substituents attached to the ring. scielo.br
Table 2: Calculated Electronic Properties for a Generic 2-Amino-5-Substituted-1,3,4-Thiadiazole. Values are illustrative and depend on the specific substituent and computational method.
| Property | Energy Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Ab Initio Methods for Conformer Analysis and Tautomerism of 2-amino-1,3,4-thiadiazoles
The 2-amino-1,3,4-thiadiazole scaffold can exist in different tautomeric forms due to proton transfer. Theoretical investigations using both DFT and ab initio methods (like Hartree-Fock and Møller-Plesset perturbation theory) have been crucial in determining the relative stability of these tautomers. researchgate.netsciexplore.ir The primary tautomers considered are the 2-amino-1,3,4-thiadiazole (amino form) and two imino forms: 2(3H)-imino-1,3,4-thiadiazole and 2(5H)-imino-1,3,4-thiadiazole. researchgate.netsciexplore.ir
Computational studies consistently demonstrate that the amino tautomer is significantly more stable than the imino forms. researchgate.netsid.ir This preference is a key factor dictating the structure and reactivity of these compounds. researchgate.net The energy barrier for the conversion between imino and amino tautomers has been calculated, further confirming the predominance of the amino form in the solid state and in solution. nih.gov For the imino tautomers, further conformational analysis considers E/Z geometrical isomerism around the exocyclic C=N bond. sciexplore.irsid.ir However, even the most stable imino conformers are energetically less favorable than the amino form. researchgate.net
Table 3: Calculated Relative Energies of 2-Amino-1,3,4-thiadiazole Tautomers. Energy values are relative to the most stable amino tautomer (ATD).
| Tautomer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| ATD | 2-amino-1,3,4-thiadiazole | 0.00 |
| ITD | 2(3H)-imino-1,3,4-thiadiazole | ~6.2 - 8.0 |
| ITO | 2(5H)-imino-1,3,4-thiadiazole | ~4.9 - 6.5 |
Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))
The surrounding environment can influence the properties of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent without explicitly modeling individual solvent molecules. sciexplore.irsid.ir In this model, the solvent is treated as a continuous dielectric medium that becomes polarized by the solute molecule's charge distribution. sid.ir
For 2-amino-1,3,4-thiadiazole and its derivatives, PCM calculations have been performed in various solvents like water, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) to assess their impact on tautomeric stability and electronic properties. researchgate.netsciexplore.ir These studies show that while the total energy of all tautomers decreases in polar solvents compared to the gas phase, indicating stabilization, the solvent does not alter the fundamental tautomeric preference. sid.ir The amino form remains the most stable tautomer regardless of the solvent environment. researchgate.netsid.ir However, properties like the dipole moment are sensitive to the solvent, typically increasing in more polar media. sid.ir
Table 4: Effect of Solvent on Total Energy and Dipole Moment of the Amino Tautomer of 2-Amino-1,3,4-thiadiazole. Calculated at the B3LYP/6-311++G(d,p) level.
| Medium | Total Energy (Hartree) | Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | -652.885 | 3.65 |
| THF | -652.894 | 5.48 |
| DMSO | -652.897 | 6.09 |
| Water | -652.897 | 6.16 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to explore how a molecule interacts with larger biological systems, such as proteins.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used to screen for potential biological activity and to understand the molecular basis of ligand-target interactions. For derivatives of 2-amino-1,3,4-thiadiazole, docking studies have been performed against a wide range of protein targets, including enzymes like dihydrofolate reductase (DHFR), kinases, and beta-lactamase. researchgate.netnih.gov
The results of these studies are often quantified by a docking score, which estimates the binding affinity (typically in kcal/mol), with more negative values indicating stronger binding. researchgate.net Docking simulations reveal the specific interactions that stabilize the ligand in the protein's active site, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com For example, the nitrogen atoms of the thiadiazole ring and the exocyclic amino group are frequently identified as key hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues like aspartate, serine, and tyrosine. mdpi.com
Table 5: Examples of Molecular Docking Results for 1,3,4-Thiadiazole Derivatives with Various Protein Targets.
| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazo[2,1-b] acs.orgnih.govsid.irthiadiazole | Pantothenate Synthetase | -9.7 | Not specified |
| 5-phenylamino-1,3,4-thiadiazole | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 |
| Schiff base of 1,3,4-thiadiazole | NUDT5 Pyrophosphatase | -8.9 | Not specified |
| 2-amino-1,3,4-thiadiazole acyl derivative | Beta-Lactamase | -7.5 | Not specified |
Molecular Dynamics Simulations to Explore Conformational Stability and Binding Pathways
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to assess the conformational stability of the complex and the persistence of key interactions. nih.gov
A common metric used to evaluate stability in MD simulations is the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is structurally stable. researchgate.net Fluctuations in RMSD might indicate conformational changes or instability. researchgate.net
Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more refined estimate of binding affinity than docking scores alone. researchgate.netresearcher.life Studies on thiadiazole derivatives complexed with proteins have used MD simulations to confirm the stability of docking poses, showing minimal fluctuations and persistent hydrogen bonding throughout the simulation, thereby validating the potential of these compounds as stable inhibitors. nih.gov
Structure Activity Relationship Sar of N Ethoxymethyl 1,3,4 Thiadiazol 2 Amine Derivatives
Structure-Activity Relationships of N-Substituted 1,3,4-Thiadiazol-2-amines
The substitution pattern at the 2-amino nitrogen atom of the 1,3,4-thiadiazole (B1197879) core is a critical determinant of biological activity. Modifications at this position can significantly alter the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn affects target interaction and pharmacokinetic profiles.
Role of the N-Ethoxymethyl Group in Modulating Biological Activity
The N-ethoxymethyl group, a key feature of the parent compound, plays a multifaceted role in modulating biological activity. While direct research on this specific group is limited, its influence can be inferred from the broader understanding of N-substitution on the 2-amino-1,3,4-thiadiazole (B1665364) scaffold.
The ethoxymethyl moiety can influence activity in several ways:
Lipophilicity: The addition of the ethyl and methoxy (B1213986) components increases the lipophilicity compared to an unsubstituted 2-amino group. This can enhance the molecule's ability to cross biological membranes, potentially leading to better bioavailability. mdpi.com
Hydrogen Bonding: The oxygen atom in the ethoxymethyl group can act as a hydrogen bond acceptor, while the removal of the amino proton prevents it from acting as a hydrogen bond donor. This alteration in hydrogen bonding potential can significantly change how the molecule interacts with its biological target.
Steric Hindrance: The bulk of the ethoxymethyl group can influence the molecule's orientation and binding affinity within a receptor pocket. It can either create favorable van der Waals interactions or cause steric clashes that reduce activity.
Metabolic Stability: This group may serve as a metabolically labile site, potentially being cleaved in vivo to release the parent 2-amino-1,3,4-thiadiazole. In this context, the N-ethoxymethyl group would function as a prodrug moiety, designed to improve delivery and release the active compound at the target site.
Generally, substitution on the 2-amino group must be carefully considered, as it can profoundly impact the molecule's interaction with biological targets. researchgate.net
Conformational Analysis and its Impact on Ligand-Target Interactions for N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
The three-dimensional shape of a molecule is crucial for its interaction with biological targets. The 1,3,4-thiadiazole ring itself is an aromatic, planar system. nih.gov However, the N-ethoxymethyl substituent introduces significant conformational flexibility.
The key rotatable bonds in the N-(ethoxymethyl) group (N-CH2, CH2-O, and O-CH2) allow this side chain to adopt numerous spatial arrangements. This flexibility can be advantageous, permitting the molecule to adapt its shape to fit optimally into the binding site of a target protein or enzyme. The ideal conformation would place the ethoxy group in a position that maximizes favorable interactions (e.g., hydrophobic or hydrogen bonding) and minimizes unfavorable steric clashes.
Conversely, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, which can decrease its binding affinity. The specific conformation required for biological activity is therefore a critical factor, and understanding the preferred spatial arrangement of the N-ethoxymethyl group is essential for designing more potent analogues.
Impact of Substituents on the Thiadiazole Ring
Modifications to the 1,3,4-thiadiazole ring, particularly at the 5-position, have been extensively studied and are known to dramatically influence the biological efficacy of this class of compounds. researchgate.netgranthaalayahpublication.org
Influence of Position 5 Substituents on Biological Efficacy
The substituent at the C5 position of the thiadiazole ring is a primary determinant of both the type and potency of biological activity. Research has shown that a wide array of functional groups can be introduced at this position, leading to compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and diuretic effects. researchgate.netmdpi.comnih.gov
Introducing an aromatic ring at the 5th position is a common strategy that often enhances anticancer activity. The nature and position of substituents on this phenyl ring are also critical. For example, some studies on N-substituted 2-amino-5-phenyl-1,3,4-thiadiazoles found that electron-withdrawing groups on the phenyl ring promoted anticancer activity.
The following table summarizes research findings on the impact of various C5-substituents on different biological activities.
| C5-Substituent | Attached Group | Biological Activity | Research Finding |
| Phenyl Ring | Unsubstituted or with various groups | Anticancer | Often enhances cytotoxic effects. researchgate.net |
| Phenyl Ring with Halogens | e.g., 4-chlorophenyl | Antibacterial | Halogen attachment tends to increase activity against Gram-positive bacteria. |
| Phenyl Ring with Oxygenated Groups | e.g., methoxy, hydroxy | Antifungal | Oxygenated substituents can impart significant antifungal activity. |
| Methyl Group | -CH3 | Diuretic | Displayed higher diuretic activity compared to an amino group at the same position. mdpi.com |
| 5-Nitroheteroaryl | e.g., 5-nitrofuran | Antileishmanial | This class of compounds has shown potent activity against Leishmania major. researchgate.net |
Electronic and Steric Factors in Structure-Activity Modulation
The biological activity of 1,3,4-thiadiazole derivatives is governed by a delicate balance of electronic and steric factors. The electron-donating or electron-withdrawing nature of substituents, as well as their size and shape, can modulate the molecule's interaction with its target.
Electronic Effects: The electronic properties of substituents on the thiadiazole ring or any attached aromatic systems can alter the electron distribution of the entire molecule. This affects the pKa of the molecule, its ability to participate in hydrogen bonding, and its potential for pi-pi stacking or other non-covalent interactions with a biological target. For instance, the presence of polar groups can contribute to anticancer activity.
Development of SAR Models for Predictive Design
To rationalize the complex relationships between chemical structure and biological activity, researchers employ computational methods to develop SAR models. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate variations in the physicochemical properties of compounds with their biological activities. researchgate.netresearchgate.net
For 1,3,4-thiadiazole derivatives, both 2D and 3D-QSAR models have been developed. These models use molecular descriptors—numerical values that characterize properties like lipophilicity, electronic effects, and molecular shape—to create a mathematical equation that can predict the activity of new, un-synthesized compounds. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are predicted to increase or decrease biological activity. These models provide a visual and quantitative guide for designing new derivatives with improved potency. researchgate.net
By identifying the key structural features required for a desired biological effect, these predictive models streamline the drug discovery process, reducing the need for exhaustive synthesis and testing of numerous compounds. They represent a crucial step in the rational design of novel this compound derivatives with enhanced therapeutic potential.
Mechanistic Research on the Biological Activities of 1,3,4 Thiadiazol 2 Amine Derivatives in Vitro Studies
Enzyme Inhibition Mechanisms
Derivatives of 1,3,4-thiadiazol-2-amine have been extensively studied as inhibitors of various enzymes, demonstrating a broad spectrum of activity. The following sections detail the mechanistic insights gained from in vitro studies on their interactions with key enzymatic targets.
Acetylcholinesterase (AChE) Inhibition Studies and Kinetic Analysis
Acetylcholinesterase (AChE) inhibition is a primary strategy in the management of Alzheimer's disease. tandfonline.com Several 1,3,4-thiadiazole (B1197879) derivatives have shown potent AChE inhibitory activity in vitro.
Kinetic analyses have been crucial in understanding the mode of inhibition. For instance, studies on certain (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds revealed that the most potent derivative in one series acted as a mixed-type AChE inhibitor. tandfonline.com Similarly, a series of drug-1,3,4-thiadiazole hybrid compounds also demonstrated mixed-type mechanisms for inhibiting AChE. dntb.gov.uanih.gov Compound 3b from this series was identified as a highly potent inhibitor with a Ki value of 0.0031 µM, indicating its effectiveness even at low concentrations. dntb.gov.uanih.gov
In another study, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus was evaluated. tbzmed.ac.irtbzmed.ac.ir Several compounds in this series exhibited inhibitory potency in the nanomolar range, surpassing the reference drug donepezil. tbzmed.ac.ir The most active compound, 7e , which has a fluorine atom at the meta position of its phenyl ring, recorded an IC₅₀ value of 1.82 ± 0.6 nM. tbzmed.ac.irtbzmed.ac.ir Docking studies suggested that the nitrogen atoms of the 1,3,4-thiadiazole ring form hydrogen bonds with the hydroxyl group of Tyr121 in the enzyme's active site. tbzmed.ac.ir
Table 1: Acetylcholinesterase (AChE) Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound | IC₅₀ Value | Inhibition Type | Reference |
|---|---|---|---|
| Compound 9 | 0.053 µM | Mixed-type | tandfonline.com |
| Compound 3b | 18.1 ± 0.9 nM | Mixed-type | nih.gov |
| Compound 7a (2-Cl) | 2.03 ± 0.1 nM | Not Specified | tbzmed.ac.ir |
| Compound 7e (3-F) | 1.82 ± 0.6 nM | Not Specified | tbzmed.ac.ir |
| Compound 7i (4-NO₂) | 0.35 ± 0.04 µM | Not Specified | tbzmed.ac.ir |
| Donepezil (Ref.) | 0.6 ± 0.05 µM | Not Specified | tbzmed.ac.ir |
| Neostigmine methyl sulfate (B86663) (Ref.) | 2186.5 ± 98.0 nM | Not Specified | nih.gov |
Carbonic Anhydrase Inhibition Mechanisms
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibitors are used as diuretics and antiglaucoma agents. tandfonline.comresearchgate.net The 1,3,4-thiadiazole scaffold is a core component of established CA inhibitors like acetazolamide (B1664987). rsc.orgrsc.org
Research has focused on synthesizing new 1,3,4-thiadiazole derivatives as potent and selective CA inhibitors. rsc.org In a study of 1,3,4-thiadiazole-thiazolidinone hybrids, compound 7i (IC₅₀ = 0.402 ± 0.017 µM) was found to be more potent than the standard drug acetazolamide (IC₅₀ = 0.998 ± 0.046 µM). rsc.org Kinetic analysis revealed that this compound binds to the target enzyme in a competitive manner. rsc.org Another study on N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed potent inhibition of cytosolic isoforms hCA I and hCA II, with Kᵢ values in the low nanomolar range, again surpassing acetazolamide. tandfonline.com
Table 2: Carbonic Anhydrase (CA) Inhibition Data
| Compound Series/Name | Target Isoform(s) | IC₅₀ / Kᵢ Values | Inhibition Type | Reference |
|---|---|---|---|---|
| Compound 7i | Not Specified | IC₅₀ = 0.402 ± 0.017 µM | Competitive | rsc.org |
| Acetazolamide (Ref.) | Not Specified | IC₅₀ = 0.998 ± 0.046 µM | Not Specified | rsc.org |
| Compounds 5a, 6a, 6d | hCA I | Kᵢ = 76.48 - 79.70 nM | Not Specified | tandfonline.com |
| Acetazolamide (Ref.) | hCA I | Kᵢ = 454.10 ± 25.57 nM | Not Specified | tandfonline.com |
Alpha-Glycosidase Inhibition
Alpha-glucosidase inhibitors are oral antidiabetic drugs that help manage type 2 diabetes. tandfonline.com The 1,3,4-thiadiazole scaffold has been incorporated into novel compounds designed to inhibit this enzyme.
One study on 1,3,4-thiadiazole–1,2,3-triazole hybrids identified compound 9n as the most effective inhibitor, with an IC₅₀ value of 31.91 µM, which was approximately 26 times more potent than the standard drug acarbose (B1664774) (IC₅₀ = 844.81 µM). tandfonline.com A blind molecular docking study suggested that this derivative interacts with an allosteric site on the α-glucosidase enzyme. tandfonline.com In another investigation of 5-arylisoxazole-1,3,4-thiadiazole hybrids, compound 5j was the most potent, with an IC₅₀ of 180.1 μM, compared to acarbose (IC₅₀ = 750.0 μM). benthamdirect.com Kinetic studies of compound 5j indicated a competitive mode of inhibition. benthamdirect.com Furthermore, a series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also showed significant inhibitory activity, with compound 9'b having an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM) in that specific assay. mdpi.comresearchgate.net
Table 3: Alpha-Glucosidase Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound | IC₅₀ Value | Inhibition Type | Reference |
|---|---|---|---|
| Compound 9n | 31.91 µM | Allosteric | tandfonline.com |
| Compound 5j | 180.1 µM | Competitive | benthamdirect.com |
| Compound 9'b | 3.66 mM | Not Specified | mdpi.comresearchgate.net |
| Acarbose (Ref.) | 844.81 µM | Not Specified | tandfonline.com |
| Acarbose (Ref.) | 750.0 µM | Not Specified | benthamdirect.com |
| Acarbose (Ref.) | 13.88 mM | Not Specified | mdpi.comresearchgate.net |
Other Enzymatic Target Interactions
Beyond the commonly studied enzymes, 1,3,4-thiadiazole derivatives have been investigated for their inhibitory effects on other targets.
Inosine 5'-phosphate (IMP) Dehydrogenase: Early mechanistic work identified IMP dehydrogenase as a key target for 2-amino-1,3,4-thiadiazole (B1665364) metabolites. nih.gov A nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog of the thiadiazole was found to be a pseudoirreversible, noncompetitive inhibitor of the enzyme. nih.gov A mononucleotide derivative, also formed in vivo, acted as a potent competitive inhibitor with respect to IMP, with a Kᵢ of approximately 0.1 µM. nih.gov
Lipoxygenase (LOX): The role of LOX enzymes in certain cancers has prompted investigation into inhibitors. nih.gov A study of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety found that methoxylated derivatives displayed the best inhibitory activity against lipoxygenase, while nitro-containing derivatives were the least active. nih.gov The position of the substituent on the aromatic ring was also found to be critical for inhibitory potency. nih.gov
Interaction with Biomolecules and Cellular Pathways
The biological activity of 1,3,4-thiadiazole derivatives is also attributed to their ability to interact with fundamental biomolecules like DNA.
DNA Binding and Cleavage Studies
The planar structure and aromaticity of the 1,3,4-thiadiazole ring facilitate its interaction with DNA, a mechanism relevant to anticancer and antimicrobial activities. rsc.orgnih.gov Various spectroscopic techniques, including UV-Vis, fluorescence, and circular dichroism, have been employed to study these interactions with calf thymus DNA (CT-DNA).
One study evaluated the binding affinity of 5-(heptadecyl)-2-amino-1,3,4-thiadiazole (6a ) and found that the small, planar heteroaromatic compound was capable of binding to the minor groove region of DNA. researchgate.netnih.gov Other research has also confirmed the interaction between different 1,3,4-thiadiazole derivatives and CT-DNA, suggesting that this binding is a potential mechanism for their observed biological effects. kayseri.edu.trrsc.org The ability of these compounds to interfere with DNA can disrupt replication processes, contributing to their cytotoxic properties against cancer cells and microbes. researchgate.net
Interaction with Receptors (e.g., Adenosine (B11128) Receptors)
Derivatives of the 1,3,4-thiadiazole scaffold have been identified as potent and selective antagonists for human adenosine receptors, particularly the A3 subtype. In one study, researchers synthesized and evaluated a series of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives. The most potent compound in this series, N-[3-(4-methoxyphenyl)- researchgate.netnih.govnih.govthiadiazol-5-yl]-acetamide, demonstrated a high binding affinity for the human adenosine A3 receptor with a Ki value of 0.79 nM. nih.gov Functional assays confirmed its antagonistic properties by observing its effect on cAMP biosynthesis, a key signal transduction pathway for these receptors. nih.gov
Interestingly, the isomeric position of substituents on the thiadiazole ring is critical for receptor affinity. The 1,3,4-thiadiazole analogue, N-(2-(4-methoxyphenyl)- researchgate.netnih.govderpharmachemica.comthiadiazol-5-yl)-acetamide, showed a dramatic decrease in affinity, with a Ki value of 4.7 μM, approximately 6000-fold lower than its 1,2,4-thiadiazole (B1232254) counterpart. nih.gov Molecular modeling suggested that the more potent isomer allows for favorable hydrogen bonding within the receptor's binding site, an interaction not possible with the less active 1,3,4-thiadiazole derivative. nih.gov This highlights the structural specificity required for potent receptor interaction.
In Vitro Cellular Growth Inhibition Studies on Cancer Cell Lines (e.g., HCT116, MCF-7, A549)
The anticancer potential of 1,3,4-thiadiazole-2-amine derivatives has been extensively documented through in vitro studies on various human cancer cell lines. These compounds often exhibit significant cytotoxic and anti-proliferative effects. nih.gov The mechanism of action is frequently linked to the inhibition of key enzymes involved in cancer progression, such as topoisomerase II, various kinases, and histone deacetylase. nih.gov
Studies have demonstrated the efficacy of these derivatives against colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative showed potent, dose-dependent inhibition of HCT116 cell proliferation, with an IC50 value of 8.04 µmol L–1 after 48 hours of treatment. farmaceut.org Other pyrimidine (B1678525) derivatives have also shown significant activity against HCT116, MCF-7, and A549 cells, with some compounds exhibiting greater potency than standard chemotherapeutic drugs like doxorubicin (B1662922) and erlotinib. ekb.eg
The table below summarizes the growth inhibition data for selected 1,3,4-thiadiazole and related heterocyclic derivatives against these common cancer cell lines.
| Compound Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | 8.04 µM (48h) | farmaceut.org |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | 5.52 µM (72h) | farmaceut.org |
| Thiazolopyrimidine derivative (Compound 27) | HCT116 | Potent Activity | ekb.eg |
| Pyrimidine-5-carbonitrile derivative (Compound 57) | A549 | 3.04 µM | ekb.eg |
| Pyrimidine-5-carbonitrile derivative (Compound 57) | MCF-7 | 3.37 µM | ekb.eg |
| Pyrimidine-5-carbonitrile derivative (Compound 57) | HCT116 | 2.4 µM | ekb.eg |
| Heterocycle-based Carboxymethyl Cellulose Conjugate (Compound 4b) | HCT-116 | 3.7 µg/ml | nih.gov |
| Heterocycle-based Carboxymethyl Cellulose Conjugate (Compound 4b) | A549 | 19.96 µg/ml | nih.gov |
In Vitro Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)
Derivatives of 1,3,4-thiadiazole are recognized for their broad-spectrum antimicrobial properties. nih.govmdpi.com The toxophoric –N=C-S- group within the thiadiazole ring is believed to contribute significantly to their biocidal activities. ut.ac.ir
Antibacterial Activity: Many 2-amino-1,3,4-thiadiazole derivatives show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ut.ac.irnih.gov For example, certain fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives demonstrated good inhibitory effects against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov The versatility of the 2-amino group allows for various substitutions, leading to compounds with enhanced potency. researchgate.net
The table below presents the antimicrobial activity for representative 1,3,4-thiadiazole derivatives.
| Compound Type | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | 8 to 96 µg/ml | nih.gov |
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | S. aureus | 20-28 µg/mL | nih.gov |
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | B. subtilis | 20-28 µg/mL | nih.gov |
| Thiazolidin-4-one derivative (D-2) | Various bacterial/fungal strains | 3.58 to 8.74 µM | nih.gov |
| Thiazolidin-4-one derivative (D-6) | Various bacterial/fungal strains | 3.58 to 8.74 µM | nih.gov |
Antioxidant Activity Mechanisms (e.g., DPPH radical scavenging)
Several 1,3,4-thiadiazole derivatives have been shown to possess significant antioxidant properties. A primary mechanism for this activity is free radical scavenging, commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. derpharmachemica.com In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, converting it to a non-radical form and causing a measurable change in color. derpharmachemica.comscispace.com
The efficiency of DPPH scavenging is influenced by the substituents on the thiadiazole ring. Studies on novel thiazolidin-4-one analogues bearing a 1,3,4-thiadiazole moiety revealed that certain derivatives exhibit potent antioxidant activity. One of the most active compounds showed an IC50 value of 22.3 µM in the DPPH assay, which was significantly more potent than the standard antioxidant, ascorbic acid (IC50 = 111.6 µM), in that particular study. nih.gov Similarly, benzimidazole (B57391) derivatives containing an N-methyl-1,3,4-thiadiazol-2-amine moiety were also found to be good scavengers of the DPPH radical, with some compounds showing lower IC50 values (indicating higher potency) than the standard butylated hydroxytoluene (BHT). researchgate.net
The table below showcases the DPPH radical scavenging activity of some 1,3,4-thiadiazole derivatives.
| Compound Type | DPPH Scavenging IC50 | Reference |
|---|---|---|
| Thiazolidin-4-one/1,3,4-thiadiazole derivative (D-16) | 22.3 µM | nih.gov |
| N-methyl-1,3,4-thiadiazol-2-amine derivative of benzimidazole (16a) | 26 µM | researchgate.net |
| N-methyl-1,3,4-thiadiazol-2-amine derivative of benzimidazole (17b) | 30 µM | researchgate.net |
| Ascorbic Acid (Standard) | 111.6 µM | nih.gov |
| Butylated Hydroxytoluene (BHT) (Standard) | 54 µM | researchgate.net |
Antiparasitic Activity Mechanisms (e.g., Anthelmintic, Leishmanicidal)
The 1,3,4-thiadiazole scaffold is present in compounds with potent activity against a range of parasites, including Trypanosoma, Toxoplasma gondii, and Plasmodium (malaria). researchgate.netnih.govsrce.hr
A well-known example is Megazol, or 5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine, which has demonstrated strong trypanocidal effects. srce.hr The antiparasitic mechanisms of newer derivatives often involve the inhibition of crucial parasite-specific enzymes. For instance, some naphthyl-bearing 1,3,4-thiadiazole derivatives have been designed as antifolates to target the dihydrofolate reductase (DHFR) enzyme in the parasite's folate pathway, which is essential for its survival. nih.gov
In the context of toxoplasmosis, the invasion and replication of the T. gondii parasite are dependent on specific enzymes like calcium-dependent protein kinase 1 (TgCDPK1) and ROP18 kinase. semanticscholar.org Docking studies have shown that tris-1,3,4-thiadiazole derivatives can effectively bind to these enzymes, suggesting a mechanism of action that involves inhibiting parasite invasion into host cells. In vivo studies support this, showing that these compounds can significantly reduce the parasite count in the brain, liver, and spleen of infected models. semanticscholar.org
Elucidation of Molecular Pathways Affected by 1,3,4-Thiadiazol-2-amine Derivatives
The diverse biological activities of 1,3,4-thiadiazol-2-amine derivatives stem from their ability to interact with and modulate a variety of molecular pathways. The core heterocyclic structure serves as a versatile scaffold that can be functionalized to target specific enzymes, receptors, and cellular processes. researchgate.netnih.gov
Key molecular targets and pathways identified through in vitro research include:
Enzyme Inhibition: This is a predominant mechanism of action. These derivatives have been shown to inhibit a wide range of enzymes critical for pathogen and cancer cell survival, including:
Kinases: Focal Adhesion Kinase (FAK), c-Src/Abl tyrosine kinase, and components of the MEK/ERK signaling pathway are common targets. researchgate.netnih.govfarmaceut.org Inhibition of these pathways disrupts cell proliferation, migration, and survival signals.
Carbonic Anhydrase (CA): Certain derivatives are potent inhibitors of human carbonic anhydrase isoforms, which play roles in various physiological processes. mdpi.com
Topoisomerase II: Inhibition of this enzyme interferes with DNA replication and repair, leading to apoptosis in cancer cells. nih.gov
Parasitic Enzymes: As noted, enzymes like dihydrofolate reductase (DHFR) and specific kinases (TgCDPK1, ROP18) in parasites are key targets. nih.govsemanticscholar.org
Receptor Antagonism: As seen with adenosine receptors, these compounds can act as selective antagonists, blocking signal transduction pathways and modulating physiological responses. nih.gov
Disruption of Structural Biopolymers: The antifungal mechanism involving the interference with chitin (B13524) and glucan synthesis in the fungal cell wall is a clear example of targeting essential structural components. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, the inhibition of key signaling pathways, such as the MEK/ERK pathway, ultimately leads to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, often at the G2/M phase, preventing further proliferation. farmaceut.org
Agrochemical and Material Science Applications of 1,3,4 Thiadiazole Derivatives Research Perspectives
Research on Potential as Herbicides and Fungicides
Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively investigated for their potential as agrochemicals, particularly as herbicides and fungicides. researchgate.netsci-hub.st The toxophoric –N–C–S moiety within the 1,3,4-thiadiazole structure is believed to be responsible for their broad spectrum of biocidal properties. nih.gov
Several studies have focused on synthesizing and evaluating new 1,3,4-thiadiazole derivatives for their herbicidal activity. For instance, research has shown that certain 1-(5-substituted-1,3,4-thiadiazol-2-yl)ureas exhibit significant herbicidal properties. acs.org The herbicidal effects of these compounds often occur through the inhibition of photosynthesis and disruption of chloroplast ultrastructure. researchgate.net Commercially available herbicides like tebuthiuron (B33203) contain the 1,3,4-thiadiazole ring, highlighting the established importance of this chemical class in weed management. researchgate.net
In the realm of fungicides, 1,3,4-thiadiazole derivatives have shown considerable promise. nih.govwjpmr.com The structural similarity of thiadiazole to other azole fungicides, which act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, has driven much of this research. nih.gov For example, a compound identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) has been shown to be a highly active agent against pathogenic fungi with low toxicity to human cells. nih.gov Furthermore, novel indole (B1671886) derivatives containing a 1,3,4-thiadiazole moiety have demonstrated potent antifungal activity against various plant pathogenic fungi, with some compounds showing higher efficacy than commercial fungicides like azoxystrobin. acs.org One such derivative, Z2, was found to potentially act as a succinate (B1194679) dehydrogenase inhibitor, disrupting the fungal mitochondrial respiratory chain. acs.org
Recent research has also explored the antifungal potential of 1,3,4-thiadiazole derivatives of glucosides. nih.govfrontiersin.org Certain synthesized compounds in this class exhibited significant bioactivity against Phytophthora infestans, a pathogen responsible for late blight in potatoes and tomatoes. nih.govfrontiersin.org
Table 1: Fungicidal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Target Pathogen | Efficacy (EC₅₀ in μg/mL) | Reference Compound | Reference EC₅₀ (μg/mL) |
|---|---|---|---|---|
| Z2 (indole derivative) | Botrytis cinerea | 2.7 | Azoxystrobin | 14.5 |
| Z7 (indole derivative) | Botrytis cinerea | 2.9 | Azoxystrobin | 14.5 |
| Z15 (indole derivative) | Botrytis cinerea | 5.2 | Azoxystrobin | 14.5 |
| 4i (glucoside derivative) | Phytophthora infestans | 3.43 | Dimethomorph | 5.52 |
Exploration of Insecticidal Activity
The insecticidal properties of 1,3,4-thiadiazole derivatives have also been a subject of significant research. nih.govmdpi.com These compounds have been shown to be effective against a range of insect pests, including the cotton leafworm (Spodoptera littoralis), carmine (B74029) spider mite (Tetranychus cinnabarinus), and cowpea aphid (Aphis craccivora). nih.govtandfonline.com
A series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives were synthesized and found to possess both stomach and contact toxicity against Tetranychus cinnabarinus and Aphis craccivora. nih.gov Notably, one of these compounds demonstrated insecticidal activity against Aphis craccivora that was superior to the commercial insecticide thiacloprid. nih.gov
Further studies have explored the insecticidal activity of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives against the cotton leafworm. tandfonline.comtandfonline.combohrium.com The results indicated that the fused ring system of the 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives generally led to more potent insecticidal activity compared to the single-ring 1,3,4-thiadiazole derivatives. tandfonline.comtandfonline.combohrium.com
**Table 2: Insecticidal Activity of 1,3,4-Thiadiazole Derivatives against *Spodoptera littoralis***
| Compound Type | Most Potent Compound Example | LC₅₀ (μg/mL) |
|---|---|---|
| 1,3,4-Thiadiazolyl Amine and Imine Derivatives | Schiff base derivative 11 | 556.94 |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidine Derivatives | Compound 14 | 137.28 |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidine Derivatives | Compound 17 | 144.34 |
Applications in Material Science Research
The unique chemical structure of 1,3,4-thiadiazole derivatives also makes them attractive candidates for applications in material science. researchgate.netchemmethod.com Their aromaticity and the presence of heteroatoms can lead to desirable electronic and physical properties.
Research has been conducted on incorporating 1,3,4-thiadiazole moieties into new materials to achieve specific functionalities. For example, they have been investigated as functional nanofiller candidates in the development of new biopolymeric materials. researchgate.net Additionally, their derivatives have been synthesized to study their liquid crystalline properties. researchgate.net The introduction of the 1,3,4-thiadiazole core can influence the mesomorphic behavior of the resulting compounds. researchgate.net
The thermal stability of 1,3,4-thiadiazole derivatives has been noted in several studies. nih.gov For instance, a symmetrical imine with thiadiazole moieties, synthesized for potential use in perovskite solar cells, exhibited good thermal stability in both air and argon atmospheres. nih.gov The electron-deficient nature of the 1,3,4-thiadiazole ring can also contribute to the electronic properties of materials. researchgate.net Studies on π-spacer–acceptor–π-spacer type compounds have shown that the inclusion of a benzothiadiazole unit can influence the material's absorption maxima and extinction coefficient, which are crucial for photovoltaic applications. mdpi.com Furthermore, the conductivity of a synthesized imine containing a 1,3,4-thiadiazole core was shown to change upon the addition of camphorsulfonic acid, indicating the potential to tune the electrical properties of these materials. nih.gov
Future Directions in N Ethoxymethyl 1,3,4 Thiadiazol 2 Amine Research
Design and Synthesis of Novel Hybrid Compounds and Conjugates
A significant future direction in the study of N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine lies in the design and synthesis of novel hybrid compounds and conjugates. This approach involves chemically linking the this compound moiety with other pharmacologically active molecules to create a single entity with potentially synergistic or enhanced biological effects. The versatility of the 2-amino-1,3,4-thiadiazole (B1665364) structure provides a reactive handle for a variety of chemical modifications. mdpi.com
One promising strategy is the conjugation of this compound with natural products or their derivatives. For example, the incorporation of moieties from cinnamic acid, which is known for its own biological activities, has been shown to produce 1,3,4-thiadiazole (B1197879) derivatives with potent anticancer effects. mdpi.com Another avenue of exploration is the creation of hybrids with other heterocyclic systems. The combination of the 1,3,4-thiadiazole ring with pyrazole, for instance, has yielded compounds with significant cytotoxic activity against various cancer cell lines. mdpi.com
The synthesis of these hybrid molecules can be achieved through various established synthetic methodologies. One-pot synthesis procedures, which allow for the construction of the 1,3,4-thiadiazole ring from simple starting materials in a single reaction vessel, offer an efficient route to producing a diverse library of derivatives. researchgate.netresearchgate.netnih.gov Subsequent functionalization at the 2-amino position can then be carried out to introduce the ethoxymethyl group and other desired functionalities.
The table below summarizes some examples of hybrid compounds based on the 1,3,4-thiadiazole scaffold, illustrating the potential for creating novel derivatives of this compound.
| Hybrid Moiety | Potential Biological Activity | Reference |
| Cinnamic Acid | Anticancer | mdpi.com |
| Pyrazole | Anticancer | mdpi.com |
| Benzimidazole (B57391) | Antimicrobial, Anticancer | researchgate.net |
| Oxazolidinone | Antitumor | mdpi.com |
Advanced Computational Approaches for Predictive Modeling and Drug Design
The use of advanced computational techniques is set to play a pivotal role in guiding the future development of this compound-based therapeutics. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are invaluable tools for predicting the biological activity of novel compounds and for understanding their interactions with biological targets at a molecular level. ekb.egresearchgate.net
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole derivatives, QSAR studies can help to identify the key structural features that are important for a particular biological effect, such as anticancer or antimicrobial activity. ekb.eg This information can then be used to design new derivatives of this compound with improved potency and selectivity.
Molecular docking simulations provide insights into how a molecule binds to the active site of a biological target, such as an enzyme or a receptor. researchgate.net This can help to elucidate the mechanism of action of a compound and to design new molecules with enhanced binding affinity. For example, docking studies of 1,3,4-thiadiazole derivatives have been used to investigate their interactions with tyrosine kinases, which are important targets in cancer therapy. mdpi.com The insights gained from such studies can be applied to the design of this compound derivatives with improved kinase inhibitory activity.
The integration of these computational approaches into the drug discovery and development process can significantly accelerate the identification of promising new drug candidates and reduce the need for extensive and costly experimental screening.
Exploration of New Biological Targets and Mechanistic Pathways
While the 1,3,4-thiadiazole scaffold is known to interact with a range of biological targets, a key area of future research for this compound will be the identification of novel biological targets and the elucidation of their underlying mechanistic pathways. The broad spectrum of biological activities reported for 1,3,4-thiadiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, suggests that these compounds may interact with a variety of cellular components and signaling pathways. mdpi.comnano-ntp.comnih.govresearchgate.netnih.govresearchgate.net
Future studies will likely employ a range of techniques to identify new targets for this compound. These may include target-based screening against a panel of known enzymes or receptors, as well as phenotypic screening to identify compounds that produce a desired biological effect in cells or organisms, followed by target deconvolution to identify the molecular target.
Once a new biological target has been identified, further research will be needed to understand the mechanism by which this compound interacts with it and modulates its activity. This may involve a combination of biochemical, biophysical, and cell-based assays. For example, if the target is an enzyme, studies may be conducted to determine the kinetics of inhibition and the mode of binding.
A deeper understanding of the biological targets and mechanistic pathways of this compound will be crucial for its further development as a therapeutic agent. This knowledge will not only help to optimize its efficacy and selectivity but also to identify potential biomarkers for patient stratification and to anticipate potential side effects.
Development of Structure-Based Design Principles for Enhanced Research Efficacy
The development of clear structure-based design principles is essential for enhancing the efficacy of research into this compound and its derivatives. By systematically studying the relationship between the chemical structure of these compounds and their biological activity, it is possible to identify key structural motifs and physicochemical properties that are critical for their therapeutic effects. nih.gov
Structure-activity relationship (SAR) studies are a cornerstone of this approach. By synthesizing and testing a series of structurally related compounds, researchers can determine how modifications to different parts of the molecule affect its biological activity. For 1,3,4-thiadiazole derivatives, SAR studies have revealed the importance of the substituents at the 2- and 5-positions of the thiadiazole ring for their anticancer and antimicrobial activities. mdpi.comnih.gov For example, the presence of an aromatic ring and electron-withdrawing groups has been shown to enhance the anticancer activity of some 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. mdpi.com
These empirical observations can be further rationalized and enhanced through the use of computational modeling, as discussed in section 7.2. By combining experimental SAR data with molecular modeling studies, it is possible to develop a more detailed understanding of the molecular interactions that govern the biological activity of these compounds.
The establishment of robust structure-based design principles will provide a roadmap for the rational design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. This will ultimately lead to a more efficient and effective drug discovery process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, and what experimental conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives are prepared by reacting hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core, followed by alkylation or condensation with ethoxymethyl groups. Optimal conditions include refluxing in ethanol or DMF, with catalysts like triethylamine . Sodium hydroxide or iodine in KI may be used for intermediate purification . Yield optimization often requires controlled stoichiometry and inert atmospheres to prevent side reactions.
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., NH stretches at ~3572 cm⁻¹, C=N at ~1983 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., δ 5.17 ppm for NH of imidazole) and carbon backbone signals .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 232.92 for related derivatives) .
- Chromatography : TLC (Rf values ~0.73–0.78) and HPLC for purity assessment .
Q. What thermal stability indicators (e.g., melting point) are reported for this compound?
- Methodological Answer : Melting points (m.p.) are critical for purity validation. For analogous thiadiazole derivatives, m.p. ranges of 189–191°C (pale yellow solids) and 232–234°C (yellowish-brown solids) have been documented using capillary tube methods . Differential Scanning Calorimetry (DSC) may further assess decomposition profiles.
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of This compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level optimizes molecular geometry, predicts vibrational frequencies, and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, DFT studies on similar thiadiazoles revealed charge distribution at the sulfur and nitrogen atoms, influencing electrophilic substitution sites . Solvent effects (e.g., DMSO) can be modeled using Polarizable Continuum Models (PCM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or cell-line specificity. For instance, in vitro studies on Huh-7 vs. HEK-293 cells showed varying DNA-binding affinities due to differences in membrane permeability . Standardizing protocols (e.g., MTT assays at 37°C, neutral pH) and using positive controls (e.g., doxorubicin) enhance reproducibility. Meta-analyses of structure-activity relationships (SAR) can identify substituent effects (e.g., fluorobenzyl vs. nitrobenzyl groups) .
Q. How do structural modifications (e.g., substituents) alter biological or material properties?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances electrophilicity, improving DNA intercalation or corrosion inhibition. For example, Schiff base derivatives with 4-nitrobenzylidene showed 98.04% corrosion inhibition efficiency in HCl, attributed to adsorption via lone pairs on sulfur and nitrogen . Substituent effects are quantified using Hammett constants (σ) or molecular docking (e.g., VEGFR-2 binding affinity) .
Q. What experimental and computational approaches validate crystallographic data for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths/angles and packing motifs . Discrepancies between experimental and DFT-optimized structures (e.g., dihedral angles) are resolved via R-factor analysis and Hirshfeld surface studies . Twinning or disorder in crystals may require PLATON or OLEX2 for data correction .
Q. How are electrochemical methods (e.g., EIS) applied to study its corrosion inhibition properties?
- Methodological Answer : Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization measure charge-transfer resistance (Rct) and corrosion current density (Icorr), respectively. For thiadiazole derivatives, Langmuir adsorption isotherms (ΔG°ads ~−37 kJ/mol) confirm chemisorption on metal surfaces . Quantum chemical parameters (e.g., dipole moment, Fukui indices) correlate inhibition efficiency with electronic descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
